molecular formula C12H12N2O5 B10801220 1-(2-(2-Nitrophenoxy)acetyl)pyrrolidin-2-one

1-(2-(2-Nitrophenoxy)acetyl)pyrrolidin-2-one

Cat. No.: B10801220
M. Wt: 264.23 g/mol
InChI Key: GLQBCVVICYBVIV-UHFFFAOYSA-N
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Description

1-(2-(2-Nitrophenoxy)acetyl)pyrrolidin-2-one is a chemical compound with the molecular formula C12H12N2O5 and an average molecular mass of 264.24 g/mol . This nitrophenoxy derivative of pyrrolidinone is of significant interest in organic chemistry and pharmaceutical research, primarily as a specialized synthetic intermediate or building block. The structure combines a pyrrolidin-2-one moiety, a scaffold known for its prevalence in biologically active molecules, with a 2-nitrophenoxy group, which can influence the compound's electronic properties and reactivity . Researchers value this compound for developing novel chemical entities, potentially in areas such as medicinal chemistry and materials science. Its mechanism of action in research settings is defined by its functional groups, which make it a suitable precursor for further chemical modifications, including nucleophilic substitutions or reductions of the nitro group. This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C12H12N2O5

Molecular Weight

264.23 g/mol

IUPAC Name

1-[2-(2-nitrophenoxy)acetyl]pyrrolidin-2-one

InChI

InChI=1S/C12H12N2O5/c15-11-6-3-7-13(11)12(16)8-19-10-5-2-1-4-9(10)14(17)18/h1-2,4-5H,3,6-8H2

InChI Key

GLQBCVVICYBVIV-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C(=O)COC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Acetylation of 2-Nitrophenol Followed by Nucleophilic Substitution

A widely reported method involves the acetylation of 2-nitrophenol followed by coupling with pyrrolidin-2-one. In this approach, 2-nitrophenol undergoes acetylation using acetic anhydride in the presence of a base such as anhydrous potassium carbonate. The reaction proceeds via nucleophilic acyl substitution, forming 2-nitrophenoxyacetyl chloride as an intermediate. Subsequent reaction with pyrrolidin-2-one under basic conditions (e.g., sodium bicarbonate) yields the target compound.

Key Reaction Steps :

  • Acetylation :
    2-Nitrophenol+Acetic anhydrideK2CO32-Nitrophenoxyacetyl chloride+Byproducts\text{2-Nitrophenol} + \text{Acetic anhydride} \xrightarrow{\text{K}_2\text{CO}_3} \text{2-Nitrophenoxyacetyl chloride} + \text{Byproducts}

  • Coupling :
    2-Nitrophenoxyacetyl chloride+Pyrrolidin-2-oneNaHCO31-(2-(2-Nitrophenoxy)acetyl)pyrrolidin-2-one+HCl\text{2-Nitrophenoxyacetyl chloride} + \text{Pyrrolidin-2-one} \xrightarrow{\text{NaHCO}_3} \text{1-(2-(2-Nitrophenoxy)acetyl)pyrrolidin-2-one} + \text{HCl}

This method achieves moderate yields (50–65%) and is favored for its scalability. However, the use of corrosive acetyl chloride and stringent moisture-free conditions poses practical challenges.

Direct Alkylation of Pyrrolidin-2-one

An alternative route involves the direct alkylation of pyrrolidin-2-one with 2-(2-nitrophenoxy)acetyl bromide. The bromide derivative is synthesized by treating 2-(2-nitrophenoxy)acetic acid with phosphorus tribromide (PBr₃). The alkylation proceeds in anhydrous dichloromethane (DCM) using triethylamine as a base.

Advantages :

  • Higher regioselectivity due to the electrophilic nature of the acetyl bromide.

  • Reduced side reactions compared to acyl chloride intermediates.

Limitations :

  • Lower yields (~40%) due to competing hydrolysis of the bromide.

Optimization Strategies

Solvent and Catalytic Systems

Studies indicate that polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing ionic intermediates. For instance, substituting DCM with DMF in the alkylation method increases yields to 55–60%. Catalytic amounts of 4-dimethylaminopyridine (DMAP) further accelerate acylation reactions by activating the carbonyl group.

Temperature and Reaction Time

Optimal conditions for the acetylation method involve refluxing at 80–90°C for 6–8 hours, ensuring complete conversion of 2-nitrophenol. Prolonged heating beyond 10 hours leads to decomposition of the nitro group, reducing yields by 15–20%.

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, CDCl₃) :

  • δ 8.10–8.05 (m, 1H, aromatic),

  • δ 7.65–7.60 (m, 2H, aromatic),

  • δ 4.75 (s, 2H, CH₂CO),

  • δ 3.85–3.70 (m, 4H, pyrrolidinone ring),

  • δ 2.50–2.35 (m, 2H, CH₂).

IR (KBr) :

  • 1720 cm⁻¹ (C=O stretch of pyrrolidinone),

  • 1685 cm⁻¹ (C=O stretch of acetyl),

  • 1520 cm⁻¹ (asymmetric NO₂ stretch).

Melting Point : 176–177°C.

Purity Assessment

High-performance liquid chromatography (HPLC) analysis under reverse-phase conditions (C18 column, acetonitrile/water gradient) confirms purity >98% for crystallized batches.

Comparative Analysis of Methods

Method Yield Reaction Time Key Advantages Key Limitations
Acetylation-Substitution50–65%8–10 hoursScalable, cost-effective reagentsMoisture-sensitive, corrosive byproducts
Direct Alkylation40–45%6–8 hoursRegioselective, fewer stepsLow yield, bromide instability

Chemical Reactions Analysis

WAY-657021 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Anti-amnesic Properties

Research indicates that 1-(2-(2-Nitrophenoxy)acetyl)pyrrolidin-2-one may function as an antiamnesic agent , suggesting potential benefits in cognitive enhancement and treatment for memory-related disorders. Studies show that compounds with similar structures often exhibit significant biological activities, including neuroprotective effects against cognitive decline.

Cancer Research

The compound's unique structure may also position it as a candidate for cancer research, particularly in the development of inhibitors targeting specific pathways involved in tumor growth and metastasis. Similar compounds have shown promise as vascular endothelial growth factor receptor-2 inhibitors, which are crucial in angiogenesis associated with tumors .

Case Studies and Research Findings

Several studies have explored the biological activities associated with similar compounds:

  • A study on pyrrolidine derivatives indicated their effectiveness in inhibiting certain enzymes linked to cognitive decline, suggesting that modifications to the pyrrolidine structure can enhance neuroprotective effects .
  • Another investigation focused on antibacterial agents derived from nitro-substituted aromatic compounds demonstrated promising results against resistant bacterial strains, supporting the potential application of 1-(2-(2-Nitrophenoxy)acetyl)pyrrolidin-2-one in combating infections .

Mechanism of Action

The mechanism of action of WAY-657021 involves its interaction with specific molecular targets and pathways. It is believed to inhibit the activity of certain enzymes involved in the growth and reproduction of fungi and bacteria. This inhibition disrupts essential cellular processes, leading to the death of the microorganisms .

Comparison with Similar Compounds

Structural Analogs: Nitro Substitution Position

The position of the nitro group on the phenoxy moiety significantly influences molecular conformation and bioactivity:

  • 1-[2-(4-Nitrophenoxy)acetyl]pyrrolidin-2-one (para-nitro isomer): Exhibits an envelope conformation in the pyrrolidinone ring and coplanarity between the phenyl and lactam rings, facilitating intermolecular C–H···O interactions in its crystal lattice . Demonstrated antiamnesic activity in preclinical models, likely due to enhanced stability and bioavailability from its planar structure.
  • This may decrease metabolic stability compared to the para isomer but improve solubility due to increased molecular asymmetry.

Key Insight : The para-nitro configuration optimizes intermolecular interactions and bioactivity, while the ortho-nitro derivative may offer unique solubility or binding profiles due to steric effects.

Lactam Ring Size and Conformational Flexibility

Studies comparing pyrrolidin-2-one (5-membered lactam) with larger rings (e.g., perhydroazepin-2-one, 7-membered) reveal:

  • Perhydroazepin-2-one derivatives exhibit superior activity as aminopeptidase-M (AP-M) inhibitors compared to pyrrolidin-2-one analogs, attributed to enhanced conformational flexibility and target binding .
  • Pyrrolidin-2-one derivatives , including the target compound, may sacrifice potency for improved pharmacokinetic properties (e.g., membrane permeability, metabolic resistance) due to their smaller ring size.

Data Table 1: Lactam Ring Size and Activity

Compound Class Lactam Ring Size Biological Activity (AP-M Inhibition) Reference
Pyrrolidin-2-one 5-membered Moderate
Perhydroazepin-2-one 7-membered High

Substituent Effects on the Aromatic Ring

  • 2-Nitrophenoxy vs. In contrast, para-nitro substitution in 1-[2-(4-nitrophenoxy)acetyl]pyrrolidin-2-one supports antiamnesic activity via optimized molecular planarity .

Modifications on the Pyrrolidin-2-one Core

  • Benzylated Derivatives: Compounds like 1-(4-methoxybenzyl)-pyrrolidin-2-one exhibit enhanced anti-Alzheimer’s activity compared to non-benzylated analogs, suggesting that bulky substituents improve acetylcholinesterase (AChE) inhibition .
  • Acetyl vs.

Key Insight : The acetyl group in the target compound may balance hydrophobicity and hydrogen-bonding capacity, whereas bulkier substituents (e.g., benzyl) enhance target engagement but reduce solubility.

Physicochemical Properties

  • Ortho-Nitro Effect : Steric hindrance from the ortho-nitro group may reduce crystallinity but improve solubility in polar solvents.

Data Table 2: Comparative Bioactivity

Compound Name Substituent Position Key Activity Reference
1-[2-(4-Nitrophenoxy)acetyl]pyrrolidin-2-one Para-nitro Antiamnesic
1-(3-Cyclopropyl-pyrazol-4-yl)-2-(2-nitrophenoxy)ethan-1-one Ortho-nitro Herbicidal
1-(4-Methoxybenzyl)-pyrrolidin-2-one Benzyl substituent Anti-Alzheimer’s (AChE inhibition)

Biological Activity

1-(2-(2-Nitrophenoxy)acetyl)pyrrolidin-2-one is a compound that has garnered attention due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a pyrrolidinone ring, which is known for its versatility in medicinal chemistry. The presence of the nitrophenoxy group enhances its interactions with biological targets, potentially influencing its activity against various diseases.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing pyrrolidine derivatives. For instance, pyrrolidine-based compounds have shown significant antibacterial activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) . The compound's structure allows it to penetrate bacterial cell walls effectively.

Compound MIC (μg/mL) Target
1-(2-(2-Nitrophenoxy)acetyl)pyrrolidin-2-oneTBDMRSA
Reference Compound (Ciprofloxacin)2Staphylococcus aureus

2. Anti-inflammatory Activity

The anti-inflammatory potential of pyrrolidine derivatives has been documented in various studies. For example, compounds similar to 1-(2-(2-Nitrophenoxy)acetyl)pyrrolidin-2-one have demonstrated inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation . The IC50 values for related compounds suggest that modifications to the pyrrolidine structure can enhance anti-inflammatory efficacy.

Compound IC50 (μM) Activity
1-(2-(2-Nitrophenoxy)acetyl)pyrrolidin-2-oneTBDCOX-1/COX-2 inhibition
Celecoxib0.04COX-2 inhibition

3. Antioxidant Activity

Pyrrolidine derivatives are also recognized for their antioxidant properties. The ability to scavenge free radicals contributes to their therapeutic potential in preventing oxidative stress-related diseases. Studies indicate that modifications in the molecular structure can significantly enhance antioxidant activity .

The biological activity of 1-(2-(2-Nitrophenoxy)acetyl)pyrrolidin-2-one is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, similar to other pyrrolidine derivatives.
  • Cell Membrane Interaction : Its lipophilic nature allows it to interact with cell membranes, facilitating entry into cells and exerting its effects.
  • Receptor Modulation : Potential interactions with specific receptors could modulate signaling pathways critical for inflammation and infection response.

Case Studies

Several case studies illustrate the effectiveness of pyrrolidine derivatives in clinical and preclinical settings:

  • Antimicrobial Efficacy : A study demonstrated that a related pyrrolidine derivative significantly reduced bacterial counts in vivo in MRSA-infected mice, outperforming standard treatments .
  • Anti-inflammatory Effects : In a model of carrageenan-induced paw edema, a pyrrolidine derivative exhibited substantial reduction in swelling compared to control groups, indicating strong anti-inflammatory properties .
  • Toxicity Assessment : Toxicity studies have shown that while some derivatives exhibit potent biological activity, they also require careful evaluation to determine safe dosage levels for therapeutic use.

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